![molecular formula C13H10BrClOZn B14900611 2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-Chlorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is extensively used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the organozinc reagent and enhance its nucleophilicity.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
Substituted Aromatics: Formed in nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. The presence of the chlorophenoxy group enhances the stability and reactivity of the organozinc species, making it a valuable reagent in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the chlorophenoxy group, resulting in different reactivity and selectivity.
Benzylzinc Bromide: Contains a benzyl group instead of the chlorophenoxy group, leading to variations in its chemical behavior.
tert-Butylzinc Bromide: Contains a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
2-[(3’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the chlorophenoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent for specific applications where other organozinc reagents may not be as effective .
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-5,7-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QPXDWXQEUSMURP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)COC2=CC(=CC=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
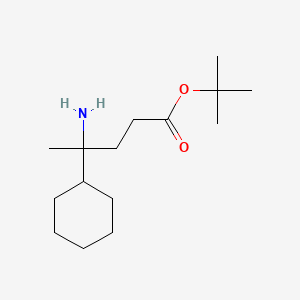

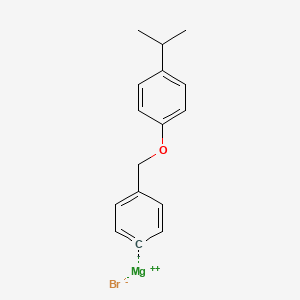
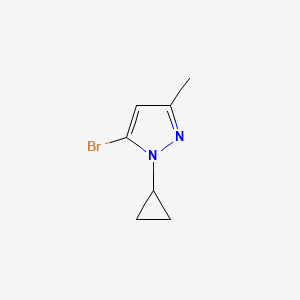
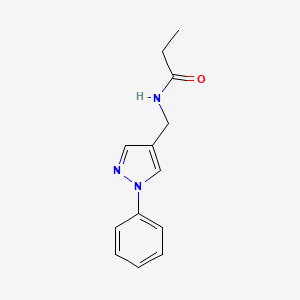
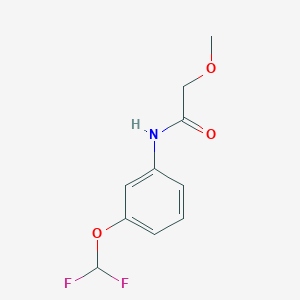
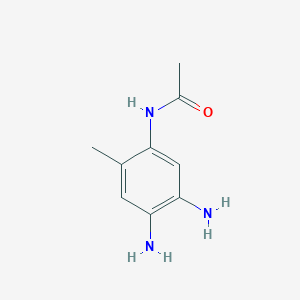

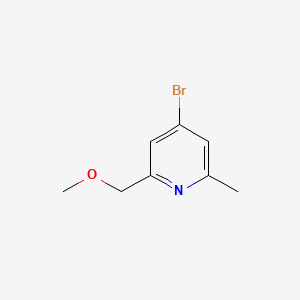
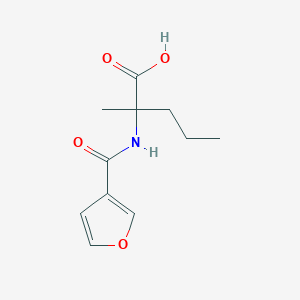
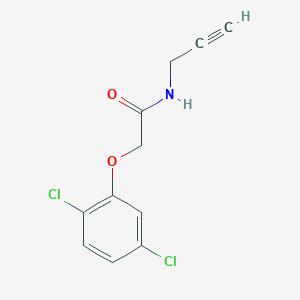
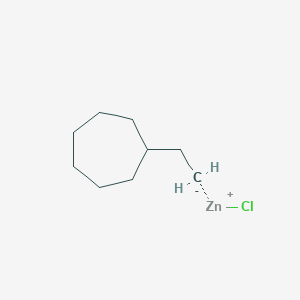
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
